molecular formula C17H17ClO3 B6339607 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-85-5

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

Cat. No. B6339607
CAS RN: 1171923-85-5
M. Wt: 304.8 g/mol
InChI Key: BQIIYASLNCRKCG-UHFFFAOYSA-N
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Description

Phenylboronic acid and its derivatives are widely used in organic synthesis . They are valuable building blocks and can be converted into a broad range of functional groups .


Synthesis Analysis

The synthesis of phenylboronic acid derivatives often involves reactions with other organic compounds. For example, one method involves the reaction of 4-chlorobenzaldehyde with propionaldehyde in the presence of a Lewis acid catalyst, followed by condensation with guaiacol and esterification with methanol.


Molecular Structure Analysis

The molecular structure of these compounds typically includes a phenyl group (a benzene ring) and a boronic acid group. The exact structure can vary depending on the specific compound and its derivatives.


Chemical Reactions Analysis

Phenylboronic acids and their derivatives are involved in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction .


Physical And Chemical Properties Analysis

Phenylboronic acids and their derivatives are typically stable compounds with good thermal and chemical stability. They are soluble in most organic solvents but are sparingly soluble in water.

Scientific Research Applications

Antiepileptic Drugs

There is potential for this compound to be used in the development of antiepileptic drugs . Further research is needed to explore this application.

Benzylic Position Reactions

The compound’s benzylic position can undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation .

Anti-inflammatory Agents

There is potential for this compound to be used in the synthesis of anti-inflammatory agents . This could have significant implications for the treatment of various inflammatory conditions.

Safety and Hazards

Like all chemicals, phenylboronic acids and their derivatives should be handled with care. They can be harmful if swallowed and can cause eye irritation .

Future Directions

Research into phenylboronic acids and their derivatives is ongoing, with many potential applications in various fields such as pharmaceuticals and agrochemicals . As our understanding of these compounds improves, it is likely that new uses will be discovered.

properties

IUPAC Name

2-[3-(4-chlorophenyl)propyl]-6-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-21-15-7-3-6-13(16(15)17(19)20)5-2-4-12-8-10-14(18)11-9-12/h3,6-11H,2,4-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIIYASLNCRKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

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